molecular formula C12H19F9O3Si B026551 Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane CAS No. 102390-98-7

Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane

Cat. No.: B026551
CAS No.: 102390-98-7
M. Wt: 410.35 g/mol
InChI Key: NYIKUOULKCEZDO-UHFFFAOYSA-N
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Description

Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane is an organosilicon compound with the chemical formula C12H19F9O3Si. It is a colorless to almost colorless clear liquid that is highly reactive and has a low boiling point . This compound is known for its unique properties, including its ability to form water-resistant coatings and improve the wettability, water resistance, and chemical resistance of materials[2][2].

Scientific Research Applications

Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane, also known as NONAFLUOROHEXYLTRIETHOXYSILANE, is primarily targeted at surfaces where it is applied. It acts as a surface modifier, improving the wettability, water resistance, and chemical resistance of the material .

Mode of Action

The compound interacts with its target by forming a water-resistant coating on the surface of the material . This is achieved through the formation of covalent bonds between the silane and the surface, resulting in a change in the surface properties.

Pharmacokinetics

It’s important to note that the compound reacts slowly with moisture/water , which could influence its behavior in humid environments.

Result of Action

The primary result of the compound’s action is the creation of a water-resistant, chemically resistant surface. This can be beneficial in a variety of applications, such as in the creation of waterproof coatings for various materials .

Action Environment

Environmental factors can significantly influence the action of this compound. For instance, the presence of moisture can lead to hydrolysis of the compound, potentially affecting its efficacy . Additionally, the compound’s effectiveness can be influenced by the specific characteristics of the surface it is applied to, such as its chemical composition and texture.

Safety and Hazards

It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

Chemical Reactions Analysis

Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Comparison with Similar Compounds

Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .

Properties

IUPAC Name

triethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F9O3Si/c1-4-22-25(23-5-2,24-6-3)8-7-9(13,14)10(15,16)11(17,18)12(19,20)21/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIKUOULKCEZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F9O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102390-98-7
Record name Nonafluorohexyltriethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102390-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Triethoxy(1H,1H,2H,2H-nonafluorohexyl)silane utilized in enhancing photodynamic therapy?

A1: this compound (TFS) plays a crucial role in enhancing oxygen availability for photodynamic therapy (PDT) []. In the study by , researchers incorporated TFS into a mesoporous silicon layer alongside the photosensitizer Chlorin e6 (Ce6). This Ce6/TFS@mSiO2 layer, when irradiated with 671 nm light, leads to elevated singlet oxygen (1O2) production due to the oxygen-carrying capacity of TFS. This increased oxygen concentration within the tumor microenvironment enhances the efficacy of PDT by promoting cell death through reactive oxygen species (ROS).

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